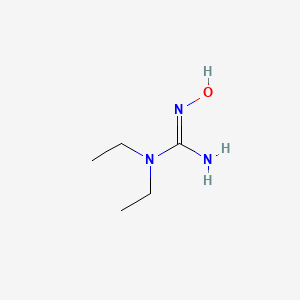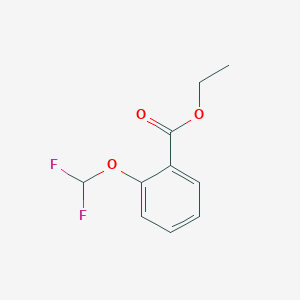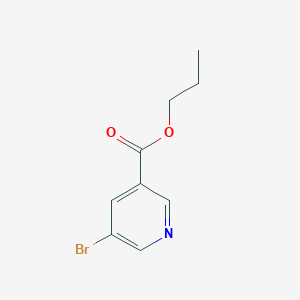
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of halogenated pyrroles. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a pyrrole ring substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
作用机制
Target of Action
The compound 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is structurally similar to the organophosphorus pesticide profenofos . Profenofos primarily targets the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .
Mode of Action
Like other organophosphates, the mode of action of profenofos is via the inhibition of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, causing overstimulation of nerve impulses .
Biochemical Pathways
The inhibition of acetylcholinesterase disrupts the normal functioning of the cholinergic nervous system. This disruption affects various biochemical pathways, leading to symptoms such as muscle weakness, breathing difficulties, and in severe cases, respiratory failure .
Pharmacokinetics
Organophosphates like profenofos are generally well-absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action is the overstimulation of nerve impulses, leading to various symptoms. These symptoms can range from mild (such as salivation and tearing) to severe (such as muscle weakness, breathing difficulties, and potentially, respiratory failure) .
生化分析
Biochemical Properties
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed reactions, such as copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause DNA damage in erythrocytes, as observed by alkaline single-cell gel electrophoresis assay . Such effects highlight the compound’s potential impact on cellular health and its utility in studying cellular responses to chemical stressors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with enzymes, such as those involved in its degradation, are critical for understanding its mechanism of action. For instance, it is metabolized to 4-bromo-2-chlorophenol, a specific intermediate in its degradation pathway . These molecular interactions provide insights into how the compound influences biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound in laboratory settings are essential for its practical applications. The compound’s stability and degradation over time can affect its efficacy and safety in experimental studies. For example, it has been noted that the compound is practically insoluble in water and has a melting point of 47-49°C . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit toxic or adverse effects at high doses. For instance, it has been observed to cause respiratory irritation and other toxic effects when administered in high concentrations . These dosage-dependent effects are important for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its conversion to 4-bromo-2-chlorophenol. This metabolic process involves enzymes such as liver microsomes and liver cytosol, which catalyze the conversion with varying efficiencies . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impacts on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its overall activity and function. For example, its limited solubility in water suggests that it may require specific transport mechanisms to be effectively distributed within biological systems . These factors are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, its interactions with specific enzymes and proteins can determine its localization and subsequent effects on cellular processes
准备方法
The synthesis of 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Bromination and Chlorination: The starting material, 2,5-dimethylpyrrole, undergoes bromination and chlorination to introduce the halogen atoms. This can be achieved using bromine and chlorine gas under controlled conditions.
Coupling Reaction: The halogenated pyrrole is then coupled with 4-bromo-2-chlorophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step forms the desired compound with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental safety.
化学反应分析
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules. Palladium catalysts and appropriate ligands are essential for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the introduction or removal of functional groups on the phenyl or pyrrole rings.
科学研究应用
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
相似化合物的比较
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other halogenated pyrroles and phenyl derivatives:
4-Bromo-2-chlorophenol: Similar in structure but lacks the pyrrole ring, making it less versatile in organic synthesis.
2,5-Dimethylpyrrole: Lacks the halogenated phenyl ring, resulting in different chemical reactivity and applications.
1-(4-Bromo-2-chlorophenyl)-1H-pyrrole: Similar but without the methyl groups, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combined halogenated phenyl and substituted pyrrole structure, providing a balance of reactivity and stability for various applications.
属性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJKMZJVFBMUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6352594.png)
![methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6352600.png)
![methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B6352602.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)
![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)






